molecular formula C8H7N3O4 B3277104 2-Nitroterephthalamide CAS No. 65426-59-7

2-Nitroterephthalamide

Cat. No. B3277104
CAS RN: 65426-59-7
M. Wt: 209.16 g/mol
InChI Key: KTBCABLQCOTTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitroterephthalamide is a chemical compound with the molecular formula C8H7N3O4 . It has an average mass of 209.159 Da and a monoisotopic mass of 209.043655 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . Detailed structural analysis would require specific tools such as a structural formula editor and a 3D model viewer .

Scientific Research Applications

1. Luminescent Probes for Sensing Nitroaromatic Explosives

A study by Wang et al. (2014) highlights the development of two metal–organic frameworks using bis-(3,5-dicarboxy-phenyl)terephthalamide (a compound related to 2-Nitroterephthalamide) for the detection of nitroaromatic explosives. These frameworks exhibited strong photoluminescence and could efficiently and selectively quench in the presence of nitroaromatic compounds, making them excellent candidates as luminescent probes for explosive detection.

2. Development of Novel Conjugate Materials for Toxic Nitrite Detection

Research by Awual et al. (2019) focused on creating novel materials using 4-nitro-1-naphthylamine ligand (chemically similar to this compound) for monitoring and removing nitrite (NO2−) from water samples. This study demonstrated that these materials are highly selective and efficient for nitrite detection, highlighting their potential in water treatment and environmental monitoring.

3. Synthesis of 2-Aryl Terephthalates for Polymer Chemistry

Satham and Namboothiri (2018) developed a novel annulation approach to synthesize 2-aryl terephthalates, which are structurally related to this compound, from nitroallylic acetates and stabilized sulfur ylides (Satham & Namboothiri, 2018). This synthesis is significant for creating potential monomers in polymer chemistry and for producing precursors of farnesyltransferase inhibitors.

Safety and Hazards

According to a safety data sheet, 2-Nitroterephthalamide is classified as having acute toxicity when ingested (Category 4, H302) and can cause skin irritation (Category 2, H315) .

properties

IUPAC Name

2-nitrobenzene-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c9-7(12)4-1-2-5(8(10)13)6(3-4)11(14)15/h1-3H,(H2,9,12)(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBCABLQCOTTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitroterephthalamide
Reactant of Route 2
Reactant of Route 2
2-Nitroterephthalamide
Reactant of Route 3
Reactant of Route 3
2-Nitroterephthalamide
Reactant of Route 4
Reactant of Route 4
2-Nitroterephthalamide
Reactant of Route 5
Reactant of Route 5
2-Nitroterephthalamide
Reactant of Route 6
Reactant of Route 6
2-Nitroterephthalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.